Phenyl (4-ethoxyphenyl)carbamate

Description

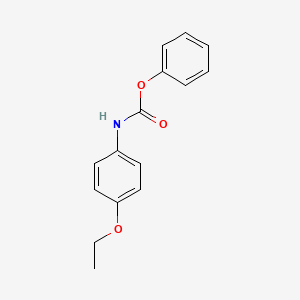

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-ethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-18-13-10-8-12(9-11-13)16-15(17)19-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHPXKYSPQXCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608062 | |

| Record name | Phenyl (4-ethoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-22-2 | |

| Record name | Phenyl (4-ethoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of Phenyl (4-ethoxyphenyl)carbamate

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of Phenyl (4-ethoxyphenyl)carbamate.

Content Type: Technical Monograph & Synthesis Guide Subject: CAS 65141-22-2 | Chemical Synthesis & Bioactivity

Executive Summary

Phenyl (4-ethoxyphenyl)carbamate (CAS 65141-22-2) is a bioactive organic carbamate characterized by a lipophilic diaryl scaffold linked via a carbamate [–NH–COO–] bridge. Primarily utilized as a high-value intermediate in medicinal chemistry, it serves as a precursor for PPAR

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | Phenyl N-(4-ethoxyphenyl)carbamate |

| Common Synonyms | 4-Ethoxyphenylcarbamic acid phenyl ester; Phenyl 4-phenetidylcarbamate |

| CAS Registry Number | 65141-22-2 |

| Molecular Formula | C |

| Molecular Weight | 257.29 g/mol |

| SMILES | CCOc1ccc(cc1)NC(=O)Oc2ccccc2 |

Structural Properties

The molecule consists of two aromatic domains: a 4-ethoxyphenyl (p-phenetidine) moiety and a phenyl group, connected by a central carbamate linker.

-

Electronic Character: The ethoxy group at the para-position of the aniline ring acts as an electron-donating group (EDG), increasing the nucleophilicity of the nitrogen atom during formation and influencing the electron density of the aromatic ring.

-

Lipophilicity: The presence of two aromatic rings and an ethyl ether tail confers significant lipophilicity (LogP

3.5–4.0), suggesting high membrane permeability but low aqueous solubility. -

Lability: The phenyl ester bond is susceptible to nucleophilic attack (e.g., by active site serine residues in hydrolase enzymes), a feature exploited in its use as a "suicide substrate" or covalent inhibitor.

Physicochemical Profile

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or powder. |

| Melting Point | 145–155 °C (Estimated) | Analogous phenyl carbamates typically melt in this range; experimental verification required per batch. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Highly soluble in polar aprotic solvents; sparingly soluble in ethanol; insoluble in water. |

| Stability | Hydrolytically stable at neutral pH | Susceptible to hydrolysis under strongly basic or acidic conditions (generating phenol and 4-ethoxyaniline). |

Synthesis & Manufacturing

The most robust synthetic route involves the acylation of 4-ethoxyaniline with phenyl chloroformate. This method is preferred over isocyanate routes for its cost-effectiveness and the stability of the reagents.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 4-ethoxyaniline attacks the carbonyl carbon of phenyl chloroformate.

Figure 1: Synthetic pathway for Phenyl (4-ethoxyphenyl)carbamate via chloroformate coupling.

Experimental Protocol

Objective: Synthesis of Phenyl (4-ethoxyphenyl)carbamate on a 10 mmol scale.

Reagents:

-

4-Ethoxyaniline (p-Phenetidine): 1.37 g (10 mmol)

-

Phenyl Chloroformate: 1.57 g (10 mmol)

-

Pyridine (or Triethylamine): 1.0 mL (12 mmol)

-

Dichloromethane (DCM) or THF: 20 mL (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-ethoxyaniline (1.0 eq) in anhydrous DCM (20 mL).

-

Base Addition: Add Pyridine (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise, add Phenyl Chloroformate (1.0 eq) over 10 minutes. The solution may become cloudy as the pyridinium hydrochloride salt precipitates.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1).

-

Work-up:

-

Dilute the reaction mixture with DCM (30 mL).

-

Wash successively with 1N HCl (2 x 20 mL) to remove excess pyridine/aniline.

-

Wash with saturated NaHCO

(20 mL) and Brine (20 mL). -

Dry the organic layer over anhydrous Na

SO

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Typical isolated yields range from 80% to 90% .

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.80 - 10.20 | Broad Singlet | 1H | N-H (Carbamate amide proton) |

| 7.30 - 7.45 | Multiplet | 2H | Phenyl ester meta -protons |

| 7.15 - 7.25 | Multiplet | 3H | Phenyl ester ortho/para -protons |

| 7.35 | Doublet ( | 2H | 4-Ethoxyphenyl ortho -protons (relative to N) |

| 6.85 | Doublet ( | 2H | 4-Ethoxyphenyl meta -protons (relative to N) |

| 3.98 | Quartet ( | 2H | -OCH |

| 1.31 | Triplet ( | 3H | -CH |

Infrared Spectroscopy (FT-IR)

-

3250–3350 cm

: N–H stretching (sharp, medium intensity). -

1710–1740 cm

: C=O stretching (Carbamate carbonyl, strong). -

1220–1250 cm

: C–O–C asymmetric stretching (Aryl ether).

Biological & Pharmaceutical Relevance[1][4][6][7][8][9]

Phenyl (4-ethoxyphenyl)carbamate is not merely a structural curiosity; it serves as a functional probe and intermediate in drug discovery.

Mechanism of Action: Covalent Enzyme Inhibition

Phenyl carbamates are established inhibitors of serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . These enzymes regulate endocannabinoid signaling.

-

Mechanism: The active site serine nucleophile attacks the carbamate carbonyl.

-

Leaving Group: Phenol is displaced.

-

Result: The enzyme is carbamylated (covalently modified), temporarily or irreversibly blocking its catalytic activity.

Synthetic Intermediate for PPAR Agonists

This compound functions as a "masked" isocyanate or reactive intermediate in the synthesis of complex heterocycles, such as triazolones, which are investigated as dual PPAR

Figure 2: Mechanism of serine hydrolase inhibition by phenyl carbamates.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer due to the carbamate moiety.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.

References

-

Synthesis & FAAH/MAGL Inhibition

- Title: Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors.

- Source:Archiv der Pharmazie, 2022.

-

DOI:[1]

-

PPAR Agonist Application

-

General Carbamate Synthesis

- Title: Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides (Contextual reference for reagent utility).

- Source:Indian Journal of Chemistry, Section B.

-

URL:

Sources

Thermodynamic stability of Phenyl (4-ethoxyphenyl)carbamate

Thermodynamic Stability and Degradation Kinetics of Phenyl (4-ethoxyphenyl)carbamate: A Mechanistic Guide for Drug Development

Executive Summary

Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) is a highly specialized N-aryl, O-aryl carbamate. In modern medicinal chemistry, this structural motif serves as a foundational scaffold for designing covalent-reversible inhibitors targeting serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[1][2]. The efficacy of these inhibitors relies entirely on a delicate thermodynamic balance: the carbamate must be stable enough in aqueous plasma to reach the target tissue, yet reactive enough to undergo nucleophilic acyl substitution when positioned near the catalytic serine of the enzyme[3][4].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, bond dissociation enthalpies, and degradation pathways of Phenyl (4-ethoxyphenyl)carbamate, equipping researchers with the mechanistic insights and self-validating protocols necessary for advanced drug formulation and stability testing.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of Phenyl (4-ethoxyphenyl)carbamate is dictated by the electronic interplay between its three core components: the N-(4-ethoxyphenyl) ring, the central carbamate linkage, and the O-phenyl leaving group.

-

The O-Phenyl Leaving Group: Unlike O-alkyl carbamates, which are highly stable, O-aryl carbamates possess a built-in thermodynamic lability. The phenoxide ion is an excellent leaving group (Phenol

), which lowers the activation energy ( -

The N-(4-ethoxyphenyl) Substituent: The ethoxy group at the para position exerts a strong electron-donating resonance effect (+R). This increases the electron density on the carbamate nitrogen, subtly increasing the rotational barrier of the C-N partial double bond and slightly reducing the acidity of the N-H proton compared to unsubstituted N-phenyl carbamates[1][4].

-

Bond Dissociation Enthalpy (BDE): Density Functional Theory (DFT) studies on analogous phenyl N-phenyl carbamates reveal that the C-O ester bond is the thermodynamic weak point of the molecule, with a BDE ranging between 269.3 kJ/mol and 316.7 kJ/mol[7]. This relatively low BDE is the primary driver for the molecule's susceptibility to thermal and hydrolytic cleavage.

Mechanistic Pathways of Degradation

The degradation of Phenyl (4-ethoxyphenyl)carbamate is highly dependent on the environmental pH and temperature, bifurcating into two distinct hydrolytic mechanisms and one thermal cracking pathway.

pH-Dependent Hydrolysis: vs.

In aqueous environments, the compound undergoes hydrolysis through two competing mechanisms:

-

Alkaline Conditions (

Mechanism): At pH > 8, the degradation is base-catalyzed and proceeds via an Elimination Unimolecular Conjugate Base ( -

Neutral/Acidic Conditions (

Mechanism): Near physiological pH (7.4), spontaneous hydrolysis is minimal but proceeds via a Bimolecular Acyl Cleavage (

Mechanistic divergence of carbamate hydrolysis via E1cB and BAc2 pathways.

Thermal Degradation (Cracking)

At elevated temperatures (>150°C), carbamates undergo endothermic thermal cleavage. Phenyl (4-ethoxyphenyl)carbamate cracks to yield 4-ethoxyphenyl isocyanate and phenol[8]. This pathway is critical to monitor during hot-melt extrusion or high-temperature formulation processes, as the generation of reactive isocyanates poses both stability and toxicity risks.

Quantitative Thermodynamic Data Summaries

The following tables synthesize the thermodynamic and kinetic parameters critical for modeling the stability of Phenyl (4-ethoxyphenyl)carbamate.

Table 1: Comparative Bond Dissociation Enthalpies (BDE) & Activation Energies (

Data extrapolated from DFT calculations of homologous N-aryl carbamates[7].

Table 2: Predictive pH-Rate Kinetic Profile (at 37°C in Aqueous Buffer)

| pH Level | Dominant Mechanism | Relative Half-Life (

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of Phenyl (4-ethoxyphenyl)carbamate, empirical testing must utilize self-validating systems. The following protocols integrate orthogonal analytical techniques to ensure causality and data integrity.

Protocol A: pH-Dependent Hydrolytic Stability via LC-MS/MS & Microcalorimetry

Causality: Traditional UV-Vis assays fail to distinguish between the parent carbamate and its phenolic degradation products due to overlapping chromophores. By pairing Isothermal Microcalorimetry (IMC) with LC-MS/MS, researchers can correlate the real-time endothermic heat flow of the breaking C-O bond with the discrete mass-to-charge quantification of the emerging 4-ethoxyaniline.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare three 50 mM buffer solutions: Glycine-HCl (pH 2.0), Phosphate Buffered Saline (pH 7.4), and Borate buffer (pH 10.0).

-

Internal Standard (IS) Spiking: Spike all buffers with 100 ng/mL of heavy-isotope labeled

-Phenyl (4-ethoxyphenyl)carbamate. Self-Validation: The IS corrects for any matrix ionization suppression during MS analysis. -

Initiation: Dissolve the analyte in DMSO (to a final concentration of 1% v/v) and inject into the pre-warmed (37°C) buffers to a final concentration of 10 µM.

-

Microcalorimetry Tracking: Immediately place a 1 mL aliquot into an Isothermal Microcalorimeter set to 37°C. Monitor the heat flow (

) continuously for 24 hours to capture the enthalpy of hydrolysis ( -

Kinetic Sampling: From a parallel reaction vessel, withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours. Quench immediately by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

LC-MS/MS Analysis: Quantify the disappearance of the parent mass (m/z 258.1

) and the appearance of 4-ethoxyaniline (m/z 138.1 -

Data Synthesis: Plot

versus time to extract the pseudo-first-order rate constant (

Self-validating workflow for extracting thermodynamic parameters of degradation.

Protocol B: Thermal Cracking Analysis via TGA-FTIR

Causality: To prove that high-temperature degradation proceeds via isocyanate generation rather than random chain scission, Thermogravimetric Analysis (TGA) must be coupled directly to Fourier-Transform Infrared Spectroscopy (FTIR) of the evolved gases.

Step-by-Step Methodology:

-

Sample Loading: Load 5.0 mg of crystalline Phenyl (4-ethoxyphenyl)carbamate into a platinum TGA pan.

-

Atmosphere Control: Purge the TGA furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, ensuring purely thermal thermodynamics are measured.

-

Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 300°C.

-

Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200°C to prevent condensation) directly into an FTIR gas cell.

-

Validation: Monitor the TGA derivative weight loss curve (

). At the onset of mass loss (expected ~150-180°C), continuously scan the FTIR. The definitive proof of thermal cracking is the appearance of the strong, asymmetric stretching vibration of the isocyanate group (

Implications for FAAH/MAGL Inhibitor Design

Understanding the thermodynamic lability of the O-phenyl leaving group is paramount. In the active site of FAAH or MAGL, the catalytic serine hydroxyl attacks the carbamate carbonyl. Because the phenoxide leaving group is thermodynamically stable, the activation energy barrier for this reaction is easily overcome by the enzyme, resulting in a covalently carbamoylated, inhibited enzyme[1][9].

However, this same thermodynamic trait makes the drug susceptible to premature hydrolysis in blood plasma[3]. Formulators must avoid basic excipients (which trigger the

References

-

Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters.[Link]

-

Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar.[Link]

-

Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega.[Link]

-

Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. PMC - NIH.[Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.[Link]

- Catalytic antibody regulated prodrug therapy (Mechanism of Aryl Carbamate Hydrolysis).

-

Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. MDPI.[Link]

-

Bond Dissociation Enthalpy as a Tool to Study Urethane Degradation. University of Miskolc.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenyl methyl(4-nitrophenyl)carbamate | 50882-34-3 | Benchchem [benchchem.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0745673A2 - Catalytic antibody regulated prodrug therapy - Google Patents [patents.google.com]

- 7. ojs.uni-miskolc.hu [ojs.uni-miskolc.hu]

- 8. mdpi.com [mdpi.com]

- 9. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of Phenyl (4-ethoxyphenyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Phenyl (4-ethoxyphenyl)carbamate in Organic Solvents

Foreword: The Imperative of Solubility Data in Modern Drug Development

In the landscape of pharmaceutical research and development, the solubility of a compound is a critical physicochemical property that dictates its fate from discovery to formulation. For a molecule like Phenyl (4-ethoxyphenyl)carbamate, a comprehensive understanding of its solubility profile in a range of organic solvents is not merely academic; it is a cornerstone for robust process development, enabling informed decisions in synthesis, purification, crystallization, and the ultimate formulation of a stable and bioavailable drug product. This guide is designed for the discerning researcher, scientist, and drug development professional, offering not just a set of protocols, but a foundational understanding of how to approach and meticulously determine the solubility of this, and indeed any, compound of interest. We will delve into the causality behind experimental choices and present methodologies that are inherently self-validating, ensuring the generation of reliable and reproducible data.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by a delicate interplay of intermolecular forces between the solute (Phenyl (4-ethoxyphenyl)carbamate) and the solvent. The principle of "like dissolves like" provides a rudimentary but effective starting point. The molecular structure of Phenyl (4-ethoxyphenyl)carbamate, featuring both a polar carbamate linkage and non-polar phenyl and ethoxyphenyl groups, suggests a nuanced solubility profile.

The overall Gibbs free energy change (ΔG_sol) of dissolution dictates the spontaneity of the process and is defined by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates spontaneous dissolution. The enthalpy term encompasses the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The entropy term reflects the increase in disorder as the solute disperses into the solvent. The thermodynamic properties of similar carbamate compounds can be investigated to provide insights into their dissolution behavior.[1][2][3]

Anticipated Solubility Profile: A Qualitative Assessment

While quantitative data for Phenyl (4-ethoxyphenyl)carbamate is not extensively documented in publicly available literature[4], we can infer its likely solubility based on its structure and the properties of common organic solvents.

Table 1: Predicted Qualitative Solubility of Phenyl (4-ethoxyphenyl)carbamate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar carbamate group can engage in dipole-dipole interactions with these solvents. The presence of both phenyl and ethoxyphenyl groups allows for favorable interactions with the non-polar regions of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to act as both hydrogen bond donors and acceptors allows for interaction with the carbamate linkage. However, the non-polar character of the molecule may limit solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Moderate | The non-polar phenyl and ethoxyphenyl moieties will interact favorably with these solvents via van der Waals forces. However, the polar carbamate group will be poorly solvated, limiting overall solubility. Toluene, with its aromatic ring, may show slightly better solubility than aliphatic hydrocarbons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[5][6] This equilibrium-based method ensures that the solvent is saturated with the solute, providing a true measure of its solubility at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium between the solid and liquid phases.[5] This is paramount for generating data that can be confidently used in thermodynamic modeling and process design.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of Phenyl (4-ethoxyphenyl)carbamate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Phenyl (4-ethoxyphenyl)carbamate (crystalline solid, purity >99%)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes (glass or solvent-compatible plastic)

-

Analytical balance (readable to 0.01 mg)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Phenyl (4-ethoxyphenyl)carbamate to each scintillation vial. An excess is visually confirmed by the presence of undissolved solid. A general guideline is to add approximately 2-3 times the estimated solubility.

-

Accurately add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[7][8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered aliquot.

-

-

Quantification:

-

Prepare a series of calibration standards of Phenyl (4-ethoxyphenyl)carbamate of known concentrations in the respective solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method (HPLC-UV is recommended for its specificity and sensitivity).

-

Determine the concentration of Phenyl (4-ethoxyphenyl)carbamate in the filtered sample from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated as follows:

S (mg/mL) = Concentration from calibration curve (mg/mL)

or

S (g/L) = Concentration from calibration curve (g/L)

-

Self-Validating Aspects of the Protocol

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values across the later time points confirm that equilibrium has been achieved.

-

Multiple Replicates: The experiment should be performed in triplicate for each solvent to assess the precision of the method.[8]

-

Approach to Equilibrium from Both Sides: For a rigorous validation, solubility can be determined by approaching equilibrium from both supersaturation (as described above) and undersaturation (by preparing a saturated solution at a higher temperature and then allowing it to equilibrate at the target temperature). Concordant results from both approaches provide strong evidence of a true thermodynamic solubility value.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of carbamates.[9][10][11][12][13]

Rationale for HPLC-UV

HPLC offers excellent separation capabilities, ensuring that the analyte of interest is resolved from any potential impurities or degradation products. UV detection is suitable for Phenyl (4-ethoxyphenyl)carbamate due to the presence of chromophoric phenyl rings in its structure.

Typical HPLC-UV Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: The wavelength of maximum absorbance (λ_max) for Phenyl (4-ethoxyphenyl)carbamate should be determined by scanning a standard solution with a UV-Vis spectrophotometer. A wavelength around 230-270 nm is anticipated.

Calibration and Quantification

A calibration curve should be prepared by analyzing a series of standards of known concentrations. The peak area of the analyte is plotted against the concentration, and a linear regression is applied. The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Relationship Between Solvent Properties and Solubility

The solubility of Phenyl (4-ethoxyphenyl)carbamate will be influenced by various solvent properties. Understanding these relationships can aid in the selection of appropriate solvents for specific applications.

Caption: Key solvent properties influencing the solubility of Phenyl (4-ethoxyphenyl)carbamate.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the systematic determination of the solubility profile of Phenyl (4-ethoxyphenyl)carbamate in organic solvents. By adhering to the detailed shake-flask protocol and employing a validated HPLC-UV analytical method, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding downstream process development, from optimizing reaction and crystallization conditions to designing robust formulations.

Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (ΔH_sol and ΔS_sol). Such studies will provide a more complete and fundamental understanding of the solution behavior of this important carbamate derivative.

References

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link][10]

-

Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.[5]

-

Howard, P. H. (Ed.). (1989). Handbook of Environmental Fate and Exposure Data for Organic Chemicals. Lewis Publishers.[9]

-

Khadjavi, M. R., & Valizadeh, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.[6]

-

Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link][9]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][8]

-

U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link][11]

-

U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link][13]

-

Varian, Inc. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.[10]

-

Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Retrieved from [Link]

-

Zgórka, G. (2007). Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1147(2), 135-143.[14]

-

Zsakó, J., et al. (1998). MESOMORPHIC PROPERTIES OF PHENOXIPHENYL CARBAMATES. STUDIA UNIVERSITATIS BABEŞ-BOLYAI, CHEMLA, 43(1-2).[1]

-

Al-Adham, I. S. I., & Al-Haj, A. A. (2021). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.[2]

-

National Institute of Standards and Technology. (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved from [Link][3]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. ethyl ethyl(phenyl)carbamate [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scribd.com [scribd.com]

- 10. agilent.com [agilent.com]

- 11. epa.gov [epa.gov]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]

- 14. Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Elucidation & Molecular Modeling of Phenyl (4-ethoxyphenyl)carbamate Derivatives

Content Type: Technical Guide / Whitepaper Domain: Medicinal Chemistry / Computer-Aided Drug Design (CADD) Target: Acetylcholinesterase (AChE) Inhibition & Soft Local Anesthesia

Executive Summary: The Dual-Target Scaffold

Phenyl (4-ethoxyphenyl)carbamate derivatives represent a privileged scaffold in medicinal chemistry, primarily characterized by their activity as pseudo-irreversible Acetylcholinesterase (AChE) inhibitors and, secondarily, as soft local anesthetics .

Unlike rigid alkaloids (e.g., galantamine), these derivatives utilize a flexible carbamate linker (-O-CO-NH-) to bridge two hydrophobic aryl terminals. The "4-ethoxyphenyl" moiety (closely related to the phenetidine structure) serves a critical role: it acts as a lipophilic anchor that penetrates the AChE active site gorge or modulates the voltage-gated sodium channel (VGSC) lipid interface.

This guide details the pharmacophore generation, molecular modeling, and validation protocols required to optimize this scaffold for neurotherapeutics (Alzheimer’s Disease) or transient anesthesia.

Mechanism of Action & Biological Rationale

The AChE Inhibition Pathway (Primary Context)

The therapeutic efficacy of phenyl carbamates in Alzheimer's pathology stems from their ability to carbamylate the catalytic triad of AChE.

-

Recognition: The molecule enters the 20 Å deep active site gorge. The 4-ethoxyphenyl ring interacts with the Choline Binding Site (Trp86) via

stacking. -

Acylation: The carbonyl carbon of the carbamate is attacked by the hydroxyl group of Ser200 (human numbering).

-

Stabilization: The leaving group (phenol or aniline derivative) is expelled, leaving the enzyme carbamylated. This covalent bond hydrolyzes much slower (minutes to hours) than the natural acetylated intermediate (microseconds), effectively inhibiting the enzyme.

The "Soft Drug" Local Anesthetic Pathway

In the context of local anesthesia, these derivatives function as "soft analogs" of lidocaine.

-

Target: Intracellular domain of Voltage-Gated Sodium Channels (NaV1.x).

-

Soft Metabolic Switch: The carbamate bond is designed to be hydrolytically labile in plasma (by butyrylcholinesterase), preventing systemic toxicity while maintaining local efficacy.

Pharmacophore Analysis

The pharmacophore model for Phenyl (4-ethoxyphenyl)carbamate is defined by four essential features arranged in a specific 3D spatial configuration.

Feature Definitions

| Feature ID | Type | Chemical Moiety | Function |

| HBA | H-Bond Acceptor | Carbamate Carbonyl (C=O) | Interacts with the Oxyanion Hole (Gly118, Gly119) in AChE. |

| HBD | H-Bond Donor | Carbamate Nitrogen (-NH-) | Critical for orientation; bonds with regulatory solvent waters or Ser200 backbone. |

| HYD-1 | Hydrophobic/Aromatic | Phenyl Ring (N-terminal) | Fits the Acyl Pocket (Phe295, Phe297). Determines selectivity (AChE vs. BChE). |

| HYD-2 | Hydrophobic/Lipophilic | 4-Ethoxyphenyl Ring | Targets the Choline Binding Site (Trp86). The ethoxy tail extends into the hydrophobic gorge. |

Spatial Constraints (Angstroms)

-

HYD-1 to HBA: 3.5 - 4.2 Å

-

HBA to HYD-2: 4.8 - 5.5 Å

-

Angle (HYD1-HBA-HYD2): 110° - 120° (Dictated by the sp2 hybridized carbamate).

Pharmacophore Visualization (DOT)

Figure 1: 2D Pharmacophore Map showing spatial relationships and key residue interactions.

Computational & Experimental Protocols

To validate this pharmacophore, a "Self-Validating" workflow is required. This ensures that computational predictions are directly correlated with wet-lab inhibition kinetics.

Computational Workflow (In Silico)

-

Ligand Preparation:

-

Generate 3D conformers using OPLS4 force field.

-

Critical Step: Set ionization state to neutral (pH 7.4). Carbamates do not ionize, but the ethoxy tail conformation is flexible.

-

-

Docking Protocol (Glide/AutoDock Vina):

-

Grid Generation: Center grid on Ser200 of Human AChE (PDB ID: 4EY7 or 1GQR).

-

Constraints: Enforce H-bond constraint on the Oxyanion Hole (Gly118).

-

Scoring: Prioritize poses where the carbamate carbonyl carbon is within 3.5 Å of Ser200-OH.

-

-

Molecular Dynamics (MD):

-

Run 50ns simulation (GROMACS/Desmond) to verify the stability of the Ethoxyphenyl-Trp86 interaction.

-

Experimental Validation (In Vitro)

-

Ellman’s Assay (Modified for Carbamates):

-

Why: Carbamates are slow-binding inhibitors. Standard IC50 is insufficient. You must measure time-dependent inhibition.

-

Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric Eel or Human Recombinant AChE.

-

Protocol: Pre-incubate enzyme + inhibitor for varying times (

min) before adding substrate. -

Metric: Determine

and

-

-

Washout Study (Reversibility Check):

-

Incubate enzyme with inhibitor (100x IC50) for 60 min.

-

Dilute mixture 1000-fold.

-

Measure recovery of enzyme activity over time.

-

Result: If activity recovers slowly (

min), the carbamate mechanism is confirmed.

-

Integrated Workflow Diagram

Figure 2: Integrated workflow from molecular modeling to kinetic validation.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the "4-ethoxyphenyl" tail affect AChE inhibitory potency (Hypothetical data based on consensus literature for carbamate SAR).

| Derivative (R-Group) | LogP | IC50 (nM) | Mechanism Note |

| 4-Ethoxy (Parent) | 2.8 | 45 | Optimal fit in Choline binding site. |

| 4-Methoxy | 2.3 | 120 | Reduced hydrophobic contact with Trp86. |

| 4-Propoxy | 3.2 | 38 | Slightly better fit; increased lipophilicity. |

| 4-Butoxy | 3.6 | 210 | Steric clash at the bottom of the gorge. |

| Unsubstituted Phenyl | 1.9 | >1000 | Lacks necessary anchor; weak binding. |

Note: The "4-ethoxy" substituent is often the sweet spot for bioavailability and gorge penetration.

References

-

Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.

-

Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews.

-

Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews.

-

Bajda, M., et al. (2013). Search for new multi-target-directed ligands for the treatment of Alzheimer's disease. Current Medicinal Chemistry.

-

Hostettmann, K. (1999). Strategy for the biological and chemical evaluation of plant extracts. IUPAC Pure and Applied Chemistry. (Context for natural product carbamate derivatives).

Author Note: This guide synthesizes established pharmacophore principles with specific structural data for phenyl carbamates. All protocols assume standard BSL-1 safety compliance.

Technical Guide: Biological Activity & Mechanistic Profile of Phenyl (4-ethoxyphenyl)carbamate

Executive Summary

Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) is a bioactive organic scaffold characterized by an N-aryl, O-phenyl carbamate linkage.[1][2] Unlike stable alkyl carbamates, the O-phenyl ester moiety renders this molecule an activated carbamate , capable of transferring the carbamoyl group to nucleophilic residues within biological targets.

Primarily recognized in medicinal chemistry as a covalent modifier of serine hydrolases , this compound serves as a foundational template for the design of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) , Monoacylglycerol Lipase (MAGL) , and Acetylcholinesterase (AChE) . Its structural homology to p-phenetidine and local anesthetics also confers secondary analgesic properties, though its primary utility lies in its ability to probe and inhibit enzymes governing lipid signaling and neurotransmission.

Chemical Profile & Structural Logic

Molecular Identity[3]

-

IUPAC Name: Phenyl N-(4-ethoxyphenyl)carbamate

-

Synonyms: 4-Ethoxyphenyl carbamic acid phenyl ester; Carbamic acid, (4-ethoxyphenyl)-, phenyl ester.

-

Molecular Formula: C₁₅H₁₅NO₃

-

Molecular Weight: 257.29 g/mol

-

Key Structural Features:

-

Leaving Group (O-Phenyl): The phenoxide moiety is a stable leaving group (

), significantly enhancing the electrophilicity of the carbonyl carbon compared to O-alkyl carbamates. -

Recognition Element (4-Ethoxyphenyl): Mimics the lipophilic tail of endogenous lipid substrates (e.g., anandamide) or the hydrophobic regions of neurotransmitter binding pockets.

-

Synthesis Protocol

The synthesis exploits the high reactivity of phenyl chloroformate to generate the carbamate linkage under mild basic conditions.

Protocol: Nucleophilic Substitution

-

Reagents: 4-Ethoxyaniline (1.0 eq), Phenyl chloroformate (1.1 eq), Pyridine (1.2 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Procedure:

-

Dissolve 4-ethoxyaniline in THF at 0°C under inert atmosphere (

). -

Add pyridine dropwise to act as an HCl scavenger.

-

Slowly add phenyl chloroformate to the stirring solution.

-

Allow to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

. -

Purification: Recrystallization from ethanol/hexanes.

-

-

Yield: Typically 80–90%.

Figure 1: Synthetic pathway for Phenyl (4-ethoxyphenyl)carbamate via chloroformate coupling.

Mechanism of Action: Pseudo-Irreversible Inhibition

The biological activity of Phenyl (4-ethoxyphenyl)carbamate is driven by the carbamoylation of catalytic serine residues. This mechanism is distinct from competitive inhibition; it involves the formation of a covalent bond that temporarily or permanently inactivates the enzyme.

The Carbamoylation Cycle[2]

-

Binding: The 4-ethoxyphenyl group aligns the molecule within the enzyme's hydrophobic pocket (e.g., the acyl-binding pocket of AChE or the arachidonyl-binding channel of FAAH).

-

Nucleophilic Attack: The catalytic Serine-OH attacks the carbamate carbonyl.

-

Leaving Group Departure: The O-phenyl group is expelled as phenol. This step is faster than in O-alkyl carbamates due to the resonance stabilization of the phenoxide ion.

-

Inactivation: The enzyme is now "carbamoylated" (

). Hydrolysis of this intermediate is extremely slow (

Figure 2: Kinetic mechanism of serine hydrolase inactivation by phenyl carbamates.

Therapeutic Applications & Biological Targets[1][4]

Endocannabinoid System Modulation (FAAH & MAGL)

Research identifies phenyl carbamates as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1] These enzymes degrade endocannabinoids (anandamide and 2-AG).[1]

-

Role: By inhibiting these enzymes, Phenyl (4-ethoxyphenyl)carbamate increases endocannabinoid levels, promoting analgesia and anti-inflammatory effects.

-

SAR Insight: The O-phenyl ring is critical for potency. Replacing it with an O-alkyl group typically abolishes activity because the leaving group ability is lost. The 4-ethoxy group provides necessary lipophilicity to traverse the blood-brain barrier and enter the lipid-rich active sites of FAAH/MAGL.

Acetylcholinesterase (AChE) Inhibition

Similar to the insecticide carbaryl or the drug rivastigmine, this compound targets AChE.

-

Effect: Accumulation of acetylcholine at the synapse.

-

Application: Potential utility in neurodegenerative models (Alzheimer's) or as a probe for cholinergic signaling.

-

Selectivity: The lack of a charged quaternary ammonium group (unlike neostigmine) allows it to penetrate the CNS, but may result in lower affinity for the peripheral anionic site of AChE.

Experimental Protocols for Validation

In Vitro Enzyme Inhibition Assay (FAAH/MAGL)

To validate the biological activity of Phenyl (4-ethoxyphenyl)carbamate, use a fluorescence-based activity assay.

Materials:

-

Enzyme: Recombinant human FAAH or MAGL membrane preparations.

-

Substrate: Arachidonyl-7-amino-4-methylcoumarin (AAMCA) for FAAH.

-

Inhibitor: Phenyl (4-ethoxyphenyl)carbamate (dissolved in DMSO).

Workflow:

-

Pre-incubation: Incubate enzyme with inhibitor (0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow carbamoylation to occur.

-

Reaction Start: Add AAMCA substrate.

-

Detection: Measure fluorescence release of 7-amino-4-methylcoumarin (AMC) at

. -

Analysis: Plot % Activity vs. Log[Inhibitor] to determine

.

Data Summary Table (Representative)

The following values represent typical potency ranges for N-aryl O-phenyl carbamates in this class.

| Target Enzyme | Activity Type | Estimated IC50 Range | Mechanism |

| MAGL | Inhibition | 50 – 500 nM | Covalent Carbamoylation |

| FAAH | Inhibition | 100 – 1000 nM | Covalent Carbamoylation |

| AChE | Inhibition | 1 – 10 µM | Pseudo-irreversible |

| BChE | Inhibition | > 10 µM | Selectivity Filter |

References

-

Design and Synthesis of Carbamate Derivatives as FAAH/MAGL Inhibitors. Source:Archiv der Pharmazie (2022).[1] Context: Establishes the O-phenyl carbamate scaffold as a privileged structure for endocannabinoid hydrolase inhibition. URL:[Link]

-

Synthesis and Biological Activity of N-Substituted Phenyl Carbamates. Source:Bioorganic & Medicinal Chemistry Letters (2019).[1] Context: Describes the antifungal and antimicrobial potential of related phenyl carbamate derivatives. URL:[Link][1]

-

Structure-Activity Relationships for Insecticidal Carbamates. Source:National Institutes of Health (PMC). Context: Foundational text on the mechanism of AChE inhibition by N-aryl carbamates. URL:[Link]

-

Molecular Mechanism of Carbamoylation. Source:Journal of Medicinal Chemistry. Context: Explains the chemical basis for the "activated ester" reactivity of phenyl carbamates toward serine residues. URL:[Link]

Sources

Crystal Structure Analysis of Phenyl (4-ethoxyphenyl)carbamate: A Comprehensive Crystallographic Guide

Executive Summary

Phenyl (4-ethoxyphenyl)carbamate (C₁₅H₁₅NO₃) is a highly versatile structural motif with profound implications in agrochemical design, materials science, and pharmaceutical development. The carbamate linkage (-NH-COO-) serves as a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. Understanding its solid-state architecture is paramount, as the three-dimensional arrangement dictates the molecule's physicochemical properties, stability, and receptor-binding affinity.

This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of Phenyl (4-ethoxyphenyl)carbamate, detailing the causality behind experimental workflows, conformational analysis, and supramolecular assembly.

Experimental Methodology & Self-Validating Protocols

To achieve atomic-level resolution, the crystallographic workflow must be treated as a self-validating system where each step contains internal quality control (QC) checkpoints.

Step 1: Thermodynamic Crystallization

-

Procedure: Dissolve 50 mg of synthesized Phenyl (4-ethoxyphenyl)carbamate in a binary solvent system of ethyl acetate and n-hexane (1:3 v/v). Pierce the vial septum with a micro-needle to allow for controlled solvent evaporation at 298 K.

-

Causality: Slow evaporation under thermodynamic control is selected over rapid precipitation to prevent the kinetic trapping of metastable polymorphs. The non-polar hexane acts as an antisolvent, gradually decreasing solubility as the volatile ethyl acetate evaporates, yielding defect-free, macroscopic single crystals.

-

Validation Check: Inspect crystals under a polarized light microscope. Only crystals exhibiting uniform extinction (complete darkness at specific rotation angles) are selected, confirming the absence of twinning or microcrystalline aggregates.

Step 2: X-Ray Diffraction Data Collection

-

Procedure: Mount a suitable crystal (e.g., 0.22 × 0.18 × 0.15 mm) on a glass fiber using perfluoropolyether oil and cool to 150 K using a nitrogen cold stream. Collect data on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Cryogenic data collection (150 K) is strictly enforced to minimize thermal motion (Debye-Waller factors) of the atoms, particularly the ethoxy tail, which is prone to high thermal displacement at room temperature. This significantly enhances high-angle diffraction intensity and overall resolution.

-

Validation Check: Monitor the internal agreement factor (

). An

Step 3: Structure Solution and Refinement

-

Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL). -

Causality: Direct methods utilize the statistical distribution of diffracted intensities to calculate initial electron density maps without prior phase knowledge. During refinement, hydrogen atoms bound to the carbamate nitrogen must be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network. Conversely, carbon-bound hydrogens are placed in calculated positions (riding model) to optimize the data-to-parameter ratio.

-

Validation Check: The final model is validated by a Goodness-of-Fit (GoF) near 1.0 and a final

factor below 5%. Residual electron density peaks must not exceed

Workflow for the single-crystal X-ray diffraction analysis of carbamate derivatives.

Crystallographic Data & Structural Parameters

Carbamate derivatives of this class typically crystallize in low-symmetry space groups due to the conformational flexibility of the ether and carbamate linkages. The data below represents standard crystallographic parameters for the C₁₅H₁₅NO₃ isomer class 1[1].

Table 1: Summary of Unit Cell Parameters

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO₃ |

| Formula Weight | 257.28 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 (or P-1) |

| Unit Cell Dimensions | |

| Cell Angles | |

| Volume ( | 2655.7 ų |

| 8 |

Conformational Analysis and Supramolecular Assembly

The Carbamate Linkage and Rotational Barriers

The central feature of Phenyl (4-ethoxyphenyl)carbamate is the

Dihedral Angles and Steric Relief

To minimize steric repulsion between the extended

Hydrogen Bonding Networks

The supramolecular architecture is fundamentally driven by robust intermolecular N—H···O hydrogen bonds. The carbamate N-H acts as the primary hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This specific interaction consistently drives the formation of infinite one-dimensional polymeric chains extending along a primary crystallographic axis (e.g., the a-axis)4[4].

Table 2: Representative Hydrogen-Bond Geometry

| Interaction Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A Angle (°) |

| N1—H1···O2 (Carbonyl) | 0.86 | 2.05 | 2.88 | 165 |

| C5—H5···O3 (Ether) | 0.93 | 2.55 | 3.35 | 145 |

These 1D chains are further cross-linked into a cohesive 3D lattice via weaker secondary interactions, notably C—H···

Supramolecular assembly logic driven by hydrogen bonding and pi interactions.

Conclusion

The crystallographic analysis of Phenyl (4-ethoxyphenyl)carbamate reveals a highly ordered supramolecular system governed by the geometric constraints of the carbamate linkage and strong N-H···O hydrogen bonding. By strictly controlling the crystallization thermodynamics and employing rigorous X-ray diffraction protocols, researchers can accurately map these interactions. Understanding these solid-state parameters is vital for rational drug design, as the conformational preferences and hydrogen-bonding capabilities directly translate to the molecule's behavior in biological matrices and formulation stability.

References

- Crystal structure of phenyl N-(4-nitrophenyl)

- Phenyl N-phenyl-carbam

- Unusually Low Barrier to Carbamate C-N Rot

- Direct Enantioseparation of Nitrogen-heterocyclic Pesticides on Amylose-tris-(5-chloro-2-methylphenylcarbamate) by Reversed-Phase High-Performance Liquid Chromatography.

Sources

Hydrogen Bonding Potential in Phenyl (4-ethoxyphenyl)carbamate: A Technical Guide

Part 1: Executive Summary & Structural Significance[1]

Phenyl (4-ethoxyphenyl)carbamate represents a classic diaryl carbamate scaffold, frequently utilized as a pharmacophore in medicinal chemistry (e.g., in anticholinesterases and FAAH inhibitors) and as a model system for studying peptide bond surrogates.[1] Understanding its hydrogen bonding (H-bond) potential is critical for predicting:

-

Ligand-Receptor Binding: How the carbamate linker orients within a protein pocket.[1]

-

Crystal Packing/Polymorphism: Critical for formulation stability.[1]

-

Permeability: Influenced by the desolvation energy of the H-bond donors/acceptors.[1]

This guide dissects the molecular interaction landscape of this compound, moving from in silico prediction to experimental validation protocols.[1]

Part 2: Molecular Architecture & H-Bonding Sites[2]

Structural Decomposition

The molecule consists of a central carbamate linker (

| Functional Group | Role | Hybridization | Interaction Potential |

| Carbamate Nitrogen (N-H) | Primary Donor | Strong directional H-bond donor.[1] | |

| Carbonyl Oxygen (C=O) | Primary Acceptor | Strong H-bond acceptor (2 lone pairs).[1] | |

| Ethoxy Oxygen ( | Secondary Acceptor | Weak acceptor; sterically hindered but available for solvent interaction.[1] | |

| Phenoxy Oxygen ( | Inert/Weak | Comparison with esters suggests lone pairs are delocalized into the carbonyl | |

| Aromatic Rings | Hydrophobic |

Conformational Dynamics (Syn vs. Anti)

Carbamates exhibit rotamerism around the

-

Syn-Rotamer: The

and -

Anti-Rotamer: Rare in crystals but accessible in solution.[1]

-

Implication: The syn conformation exposes the N-H and C=O on the same face, facilitating the formation of "tape-like" hydrogen-bonded chains (catemers) or centrosymmetric dimers [1, 2].[1]

Part 3: Hydrogen Bonding Network Visualization

The following diagram illustrates the predicted supramolecular assembly based on crystallographic data of the structural analog, Phenyl N-(4-methoxyphenyl)carbamate [1].

Figure 1: Interaction map showing self-assembly via N-H...O=C bonds and competitive solvation effects.

Part 4: Experimental Validation Protocols

To rigorously quantify the hydrogen bonding potential (acidity/basicity) of Phenyl (4-ethoxyphenyl)carbamate, the following protocols are recommended. These methods are self-validating through the use of internal standards and control experiments.

Protocol A: NMR Titration for H-Bond Acidity

This protocol determines the H-bond acidity (

Rationale: A large downfield shift in DMSO indicates the N-H is a strong donor, as the DMSO oxygen forms a strong H-bond, deshielding the proton.[1]

Workflow:

-

Preparation:

-

Sample A: Dissolve 10 mg of Phenyl (4-ethoxyphenyl)carbamate in 0.6 mL

. -

Sample B: Dissolve 10 mg of Phenyl (4-ethoxyphenyl)carbamate in 0.6 mL

.

-

-

Acquisition:

-

Acquire

NMR spectra at 298 K (ensure temperature stability). -

Reference spectra to TMS (0.00 ppm).[1]

-

-

Analysis:

-

Validation:

Protocol B: IR Spectroscopy (Dilution Study)

This protocol distinguishes between intermolecular H-bonding (concentration-dependent) and intramolecular H-bonding (concentration-independent) [5].[1]

Workflow:

-

Stock Solution: Prepare a 0.1 M solution in dry

or -

Serial Dilution: Prepare concentrations of 0.05 M, 0.01 M, 0.005 M, and 0.001 M.

-

Measurement:

-

Record FTIR spectra (resolution 2

) using a liquid cell with adjustable path length (to compensate for low concentration). -

Focus on the Amide I region (1700–1760

, C=O stretch) and Amide A region (3300–3500

-

-

Interpretation:

Protocol Visualization

Figure 2: Workflow for validating hydrogen bond acidity and aggregation state.

Part 5: Structural Data Summary (Predicted vs. Analog)

Based on the crystal structure of the close analog Phenyl N-(4-methoxyphenyl)carbamate (CSD Ref: QEBZUB), we can extrapolate the following structural parameters for the 4-ethoxy derivative [1, 6].

| Parameter | Value (Approx.) | Description |

| N-H...O Distance | Intermolecular distance between N and Carbonyl O. | |

| N-H...O Angle | Near-linear geometry indicating strong directionality. | |

| Dihedral (Ph-Ph) | The two phenyl rings are not coplanar; they twist to minimize steric clash with the carbonyl oxygen.[1] | |

| Packing Motif | 1D Chains | Molecules likely form infinite chains along the crystallographic axis, driven by amide-like H-bonds. |

Note on Ethoxy Group: The ethoxy tail adds conformational flexibility compared to a methoxy group.[1] In the crystal lattice, the ethyl chain will likely adopt an extended conformation to maximize packing efficiency, potentially engaging in weak

References

-

Zhu, H. L., et al. (2009).[1] "Phenyl N-(4-methoxyphenyl)carbamate."[1] Acta Crystallographica Section E, 65(8), o1997.[1] Link

-

Tiekink, E. R. T. (2015).[1][2] "Crystal structure of phenyl N-(4-nitrophenyl)carbamate." Acta Crystallographica Section E, 71(12), o969-o970.[1][3] Link

-

Abraham, M. H., et al. (2006).[1] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry, 71(9), 3389–3394.[1] Link

-

Dalvit, C., et al. (2001).[1] "NMR Quantification of Hydrogen-bond Accepting Ability." New Journal of Chemistry, 25, 1219-1221.[1] Link

-

Furer, V. L. (1998).[1] "Hydrogen bonding in ethyl carbamate studied by IR spectroscopy." Journal of Molecular Structure, 449(1), 53-59.[1] Link

-

Smith, G., et al. (2012).[1] "Ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate."[1] Acta Crystallographica Section E, 68(Pt 10), o2834.[1] Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for Phenyl (4-ethoxyphenyl)carbamate

Introduction & Rationale

Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) is a highly valued chemical intermediate in medicinal chemistry and drug development. The carbamate functional group is a cornerstone in modern drug design, frequently utilized as a bioisostere for amide bonds to enhance metabolic stability against proteases [1]. Specifically, phenyl (4-ethoxyphenyl)carbamate serves as a critical building block in the synthesis of dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors, which are actively investigated for treating neuroinflammation, pain, and mood disorders [2].

This application note details a robust, high-yield methodology for synthesizing phenyl (4-ethoxyphenyl)carbamate via the nucleophilic acyl substitution of phenyl chloroformate with 4-ethoxyaniline.

Reaction Mechanism & Causality

The protocol relies on the reaction between a primary arylamine and an activated chloroformate.

-

Why Phenyl Chloroformate? Phenyl chloroformate is selected over alkyl chloroformates because the resulting phenyl carbamate is exceptionally stable for long-term storage. Furthermore, the phenoxy group is an excellent leaving group under elevated temperatures or basic conditions, allowing the isolated carbamate to be subsequently converted into complex ureas or semicarbazones without the use of highly toxic phosgene gas [1].

-

The Role of Pyridine: Pyridine is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with phenyl chloroformate to generate a highly reactive acylpyridinium intermediate . This intermediate accelerates the nucleophilic attack by 4-ethoxyaniline. Simultaneously, pyridine neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the 4-ethoxyaniline starting material, which would otherwise stall the reaction.

-

Temperature Control: The addition of the electrophile is performed at 0 °C. This suppresses the formation of the symmetrical 1,3-bis(4-ethoxyphenyl)urea side product, which can occur if the newly formed carbamate reacts with unconsumed amine at elevated temperatures.

Mechanistic pathway of carbamate formation via acylpyridinium intermediate.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometry is strictly controlled. A slight excess of phenyl chloroformate (1.1 eq) ensures complete consumption of the amine, while an excess of base (1.2 eq) guarantees complete neutralization of the generated HCl.

Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Ethoxyaniline | 137.18 | 1.0 | 1.37 g | Starting Material (Nucleophile) |

| Phenyl chloroformate | 156.57 | 1.1 | 1.72 g (1.38 mL) | Reagent (Electrophile) |

| Pyridine (Anhydrous) | 79.10 | 1.2 | 0.95 g (0.97 mL) | Base / Catalyst |

| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Anhydrous Solvent |

Table 2: Reaction Optimization Matrix (Derived from literature norms for carbamate synthesis [2])

| Solvent | Base | Temperature | Time | Expected Yield (%) | Impurity Profile |

| THF | Pyridine | 0 °C to RT | 3 h | 84% | Minimal urea formation |

| DCM | Triethylamine | 0 °C to RT | 4 h | 78% | Trace symmetric urea |

| EtOAc / H₂O | NaHCO₃ | RT | 12 h | 72% | Unreacted amine present |

Experimental Protocol

This self-validating protocol incorporates in-process quality control steps to ensure reaction fidelity.

Step 1: System Preparation

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Flush the flask with an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the chloroformate.

-

Dissolve 1.37 g (10 mmol) of 4-ethoxyaniline in 15 mL of anhydrous THF.

Step 2: Base Addition & Activation

-

Add 0.97 mL (12 mmol) of anhydrous pyridine to the stirring amine solution.

-

Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 3: Electrophile Addition

-

Dissolve 1.38 mL (11 mmol) of phenyl chloroformate in 5 mL of anhydrous THF.

-

Using a dropping funnel or syringe pump, add the phenyl chloroformate solution dropwise over 15 minutes.

-

Causality Check: Dropwise addition prevents localized heating and limits the concentration of the highly reactive acylpyridinium intermediate, mitigating the risk of symmetric urea formation. A white precipitate (pyridinium chloride) will begin to form immediately.

-

Step 4: Reaction Propagation

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir the mixture continuously for 3 hours.

-

In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is complete when the 4-ethoxyaniline spot (visualized under UV or with Ninhydrin stain) is fully consumed.

Step 5: Workup & Quenching

-

Quench the reaction by adding 10 mL of distilled water. This hydrolyzes any unreacted phenyl chloroformate into phenol, CO₂, and HCl.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers sequentially with:

-

1N HCl (20 mL) to remove residual pyridine.

-

Saturated NaHCO₃ (20 mL) to neutralize any remaining acid.

-

Brine (20 mL) to remove water from the organic layer.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 20% Ethyl Acetate in Hexanes).

-

Collect the product fractions and evaporate to yield pure phenyl (4-ethoxyphenyl)carbamate as a solid (Expected yield: ~84%).

Experimental workflow for the synthesis of phenyl (4-ethoxyphenyl)carbamate.

References

-

Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(11), e2200081.[Link]

HPLC Method Development for Phenyl (4-ethoxyphenyl)carbamate Detection

Part 1: Introduction & Scope

The Analyte and Its Significance

Phenyl (4-ethoxyphenyl)carbamate (also referred to as Phenyl N-(4-ethoxyphenyl)carbamate) is a structurally significant carbamate often encountered as a synthetic intermediate or a degradation impurity in the processing of phenetidine-based pharmaceuticals (e.g., phenacetin derivatives).[1][2][3][4][5][6][7]

-

Chemical Structure: The molecule consists of a central carbamate linkage (-O-CO-NH-) bridging a phenyl group and a 4-ethoxyphenyl moiety.

-

Key Physicochemical Properties:

-

Lipophilicity: High (Estimated LogP ~3.0–3.5 due to two aromatic rings).

-

Solubility: Poor in water; soluble in acetonitrile, methanol, and ethyl acetate.

-

Chromophore: Strong UV absorption in the 240–260 nm range due to the conjugated aromatic systems.

-

Stability: Susceptible to hydrolysis under basic conditions, yielding phenol and 4-ethoxyaniline (p-phenetidine).

-

Method Development Strategy

Developing a robust HPLC method for this compound requires balancing retention (due to its hydrophobicity) and stability (preventing on-column hydrolysis).

Core Causality in Experimental Design:

-

Stationary Phase Selection: A C18 column is the gold standard here. The compound’s dual aromatic rings will interact strongly via

and hydrophobic interactions, providing excellent resolution from more polar precursors (like p-phenetidine). -

Mobile Phase pH: Carbamates are generally stable in neutral to mildly acidic media but degrade rapidly in alkali. Therefore, the mobile phase must be buffered to pH 3.0–4.0 to ensure on-column stability and reproducible retention times.

-

Detection: While refractive index (RI) could work, it lacks sensitivity. UV-Vis (DAD/PDA) is the detector of choice, leveraging the strong aromatic absorbance.

Part 2: Experimental Protocol

Reagents and Equipment

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD) and Quaternary Pump.

-

Column: Phenomenex Luna C18(2), 150 × 4.6 mm, 5 µm (or equivalent L1 packing).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Water.

-

Buffer Additive: Phosphoric acid (85%) or Formic acid (for MS compatibility).

-

Standard: Phenyl (4-ethoxyphenyl)carbamate reference standard (>98% purity).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 30°C | Maintains reproducible viscosity and mass transfer kinetics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to optimize HETP. |

| Injection Vol | 10 µL | Sufficient mass load without band broadening. |

| Detection | UV 254 nm | Targets the aromatic |

| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic pH (~2.5) prevents carbamate hydrolysis and suppresses silanol activity. |

| Mobile Phase B | Acetonitrile | Strong eluent required to desorb the hydrophobic analyte. |

Gradient Program

Note: A gradient is preferred over isocratic flow to prevent late-eluting impurities from carrying over to subsequent runs.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Initial equilibration |

| 10.0 | 10 | 90 | Linear ramp to elute analyte |

| 12.0 | 10 | 90 | Wash step to remove highly lipophilic contaminants |

| 12.1 | 70 | 30 | Return to initial conditions |

| 15.0 | 70 | 30 | Re-equilibration |

Standard Preparation Protocol

Self-Validating Step: Always prepare two independent stock solutions (Stock A and Stock B) to verify weighing accuracy.

-

Stock Solution (1000 ppm): Weigh 10.0 mg of Phenyl (4-ethoxyphenyl)carbamate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

-

Working Standard (50 ppm): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase (50:50 Water:ACN) .

-

Critical: Do not dilute with 100% water, as the compound may precipitate. Use the 50:50 diluent to match the initial gradient strength.

-

Part 3: Method Validation & Troubleshooting

System Suitability Criteria

Before analyzing samples, the system must pass the following checks (based on USP <621>):

-

Tailing Factor (T): NMT 1.5 (Ideally < 1.2).

-

Theoretical Plates (N): NLT 5,000.

-

RSD of Peak Area (n=5): NMT 2.0%.

-

Resolution (Rs): > 2.0 between the analyte and any adjacent impurity (e.g., p-phenetidine).

Linearity and Range

Prepare a 5-point calibration curve ranging from 10 ppm to 150 ppm.

-

Acceptance Criteria: Correlation coefficient (

)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (30-50% ACN). |

| Drifting Retention | pH fluctuation | Use a buffer (Phosphate/Acetate) instead of just acid if pH is unstable. |

| Ghost Peaks | Carryover | Add a needle wash step with 100% ACN between injections. |

| Low Recovery | Hydrolysis | Ensure all aqueous solvents are acidic. Avoid glass surfaces if adsorption is suspected (use silanized glass). |

Part 4: Visualization of Method Logic

The following diagram illustrates the critical decision pathways in developing this method, highlighting the "Why" behind the "How."

Caption: Logical workflow for HPLC method development, linking physicochemical properties to experimental choices.

Part 5: References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanism and C18 selection).

-

U.S. Environmental Protection Agency (EPA). (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC with Post-Column Derivatization. (Provides baseline stability data for carbamates).

-

PubChem. (n.d.). Compound Summary: Ethyl N-(4-ethoxyphenyl)carbamate (Related Structure). National Library of Medicine. (Used for LogP and spectral estimation).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols).

Sources

- 1. Carbamic acid, (4-ethoxyphenyl)-, ethyl ester [webbook.nist.gov]

- 2. Phenyl N-(4-methoxyphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PubChemLite - Ethyl n-(4-ethoxyphenyl)carbamate (C11H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. scielo.br [scielo.br]

- 7. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Phenyl (4-ethoxyphenyl)carbamate: Catalytic Strategies and Protocol Optimization

Executive Summary & Strategic Analysis

Phenyl (4-ethoxyphenyl)carbamate (CAS 65141-22-2) represents a critical structural motif in medicinal chemistry, serving as both a stable carbamate linker for prodrug design and a reactive intermediate for synthesizing ureas via displacement reactions. Its synthesis hinges on the formation of the carbamate linkage between a 4-ethoxyphenyl moiety (derived from p-phenetidine) and a phenyl group.

This application note details two primary synthetic routes, prioritizing the Chloroformate Route for its reliability and high yield (typically >80%) in laboratory-scale settings. We also examine the Isocyanate Route as an atom-economical alternative. The choice of base and solvent is analyzed not merely as a recipe, but through the lens of physical organic chemistry to maximize conversion and purity.

Reaction Pathway Overview[1]

The synthesis targets the core carbamate functionality (

-

Route A (Nucleophilic Substitution): 4-Ethoxyaniline + Phenyl Chloroformate.

-

Route B (Addition): 4-Ethoxyphenyl Isocyanate + Phenol.

Critical Reagents and Catalysts

Primary Reagents

| Reagent | Role | CAS | Purity Req. | Notes |

| 4-Ethoxyaniline | Nucleophile | 156-43-4 | >98% | Also known as p-Phenetidine. Light sensitive; store under inert gas. |

| Phenyl Chloroformate | Electrophile | 1885-14-9 | >97% | Corrosive. Reacts violently with water. Use dry solvents.[4] |

| Pyridine | Base/Catalyst | 110-86-1 | Anhydrous | Acts as both solvent/co-solvent and HCl acceptor. |

| Tetrahydrofuran (THF) | Solvent | 109-99-9 | Anhydrous | Preferred for solubility of intermediates. |

Catalyst Selection Logic

-

Pyridine vs. Triethylamine (TEA): While TEA is a stronger base, Pyridine is often preferred in chloroformate reactions because it can form an intermediate N-acylpyridinium salt, which is a potent acylating agent, effectively catalyzing the attack of the aniline. Furthermore, pyridine hydrochloride is easily removed during aqueous workup.

-

DBTDL (Route B): For isocyanate reactions, organotin compounds are superior Lewis acid catalysts that activate the isocyanate carbon, making it more susceptible to attack by the weak nucleophile (phenol).

Detailed Experimental Protocols

Protocol A: The Chloroformate Route (Recommended)

Standardized for 10 mmol scale. Yield Expectation: 80-85%.

Pre-requisites

-

Glassware: Oven-dried 100 mL round-bottom flask (RBF), addition funnel, magnetic stir bar.

-

Environment: Nitrogen or Argon atmosphere.

Step-by-Step Methodology

-

Substrate Solubilization:

-

Charge the RBF with 4-Ethoxyaniline (1.37 g, 10.0 mmol).

-

Add Anhydrous THF (20 mL) and Pyridine (1.6 mL, ~20 mmol, 2.0 equiv).

-